molecular formula C11H16N4O2 B11872998 1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione CAS No. 96654-24-9

1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11872998
CAS No.: 96654-24-9
M. Wt: 236.27 g/mol
InChI Key: RTMKNPYNLRYIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione is a synthetic small molecule based on the purine-2,6-dione scaffold, a structure of high interest in medicinal chemistry for its versatile biological activity. This compound is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. The purine-2,6-dione core is a privileged structure in drug discovery. Research indicates that substituted purine-2,6-diones can function as potent inhibitors of phosphodiesterases (PDEs), specifically PDE4 and PDE7 . By inhibiting these enzymes, such compounds elevate intracellular cyclic AMP (cAMP) levels, leading to downstream immunosuppressive and anti-inflammatory effects . This mechanism suggests potential research applications for investigating T-cell mediated autoimmune diseases and other inflammatory conditions . Furthermore, structurally similar purine-2,6-dione derivatives have been identified as inhibitors of Kirsten rat sarcoma viral oncogene homolog (KRAS), a frequently mutated oncoprotein in many cancers . This positions the compound as a valuable candidate for oncology research, particularly for studying cancers like pancreatic, lung, and colorectal carcinomas . The specific substitution pattern of the ethyl and isobutyl groups on the purine core is a key structural feature that researchers can utilize to explore structure-activity relationships and optimize potency and selectivity for specific biological targets.

Properties

CAS No.

96654-24-9

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione

InChI

InChI=1S/C11H16N4O2/c1-4-14-10(16)8-9(13-6-12-8)15(11(14)17)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,12,13)

InChI Key

RTMKNPYNLRYIDB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=CN2)N(C1=O)CC(C)C

Origin of Product

United States

Preparation Methods

Direct N-Alkylation of 8-Bromo-xanthine Intermediates

A widely adopted method involves sequential alkylation of 8-bromo-3,7-dihydro-1H-purine-2,6-dione. Key steps include:

  • Reagents : 8-Bromo-3,7-dihydro-3-methyl-1H-purine-2,6-dione, ethyl bromide, isobutyl bromide.

  • Conditions :

    • Solvent : Dimethylformamide (DMF) or toluene.

    • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

    • Catalyst : Potassium iodide (KI) for enhanced reactivity.

    • Temperature : 80–100°C for 4–8 hours.

  • Yield : 47–72% after recrystallization.

Example Protocol :

  • Dissolve 8-bromo-3-methyl-1H-purine-2,6-dione (50.7 mmol) in DMF.

  • Add K₂CO₃ (2.5 equiv) and KI (0.1 equiv).

  • Introduce ethyl bromide (1.2 equiv) and reflux at 85°C for 6 hours.

  • Add isobutyl bromide (1.5 equiv) and continue refluxing for 8 hours.

  • Quench with acetic acid, extract with methylene chloride, and distill the solvent.

  • Purify via column chromatography (ethyl acetate/hexane).

Cyclocondensation with Amines

Two-Phase Catalytic Cyclization

This method employs 7-(3-chloropropyl)-8-bromotheophylline and isobutylamine under phase-transfer conditions:

  • Reagents : 7-(3-Chloropropyl)-8-bromotheophylline, isobutylamine.

  • Conditions :

    • Solvent : Ethanol/water (2:1).

    • Catalyst : Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    • Temperature : 100°C for 7 hours.

  • Yield : 65–78% after aqueous workup.

Key Observations :

  • Longer alkyl chains (e.g., isobutyl) require higher temperatures (100–125°C).

  • Use of aprotic solvents (e.g., DMF) reduces side reactions.

Coupling Reactions Using Modern Reagents

COMU-Mediated Amide Formation

A recent advancement utilizes COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) for efficient coupling:

  • Reagents : 5,6-Diaminouracil, isobutyric acid.

  • Conditions :

    • Solvent : DMF.

    • Base : N,N-Diisopropylethylamine (DIPEA).

    • Time : 5–10 minutes at room temperature.

  • Yield : >80% with minimal purification.

Advantages :

  • Avoids hazardous chlorinating agents (e.g., thionyl chloride).

  • Short reaction time and high regioselectivity.

Purification and Isolation Techniques

Recrystallization and Chromatography

  • Solvents : Methanol, ethanol, or methanol/water mixtures.

  • Purity Enhancement :

    • Acid-Base Extraction : Adjust pH to 11–12 with NaOH to isolate the free base.

    • Preparative HPLC : Utilize C18 columns with acetonitrile/0.02M KH₂PO₄ gradients.

Typical Purity : 95–99% after dual recrystallization.

Comparative Analysis of Methods

Method Yield Time Purity Scalability
Direct N-Alkylation47–72%12–16h90–95%Industrial-scale
Cyclocondensation65–78%7–10h85–92%Lab-scale
COMU Coupling>80%10min95–99%Lab-scale

Challenges and Optimization Strategies

  • Byproduct Formation : Competing N7-alkylation can occur; mitigated by using bulky bases (e.g., DBN).

  • Solvent Selection : Polar aprotic solvents (DMF, NMP) improve solubility but require rigorous drying.

  • Catalyst Loading : KI (0.1 equiv) reduces reaction time by 30% .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidized purine derivatives, while substitution reactions could introduce various functional groups into the purine ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Receptor Affinity

Substituent positioning on the purine core critically impacts biological activity. For example:

  • 3,7-Dimethyl-1H-purine-2,6(3H,7H)-dione (): This compound demonstrates high affinity for 5-HT6 and D2 receptors when paired with a three-methylene spacer and a 2,3-dichlorophenylpiperazine group. The smaller methyl groups at N3 and N7 optimize interactions with receptor binding pockets .
  • However, the ethyl group at N1 could improve membrane permeability due to increased lipophilicity .
Table 1: Substituent Effects on Receptor Binding
Compound Substituents (N1, N3, N7) 5-HT6 Receptor Affinity (nM) D2 Receptor Affinity (nM)
3,7-Dimethyl derivative N3: CH3, N7: CH3 14–100 1–2090
1-Ethyl-3-isobutyl derivative N1: C2H5, N3: i-C4H9 Not reported Not reported
3-Benzyl-7-ethyl derivative (F1, ) N3: benzyl, N7: C2H5 N/A (binding mode studied) N/A

Physicochemical Properties

Alkyl group size and branching influence solubility and logP:

  • 3,7-Dimethyl derivative (): Smaller methyl groups result in lower logP (~0.5–1.0), favoring aqueous solubility.
  • 8-Mercapto-3-ethyl-1-isobutyl derivative (): The addition of a thiol group at C8 introduces polarizability, slightly lowering logP compared to the non-thiolated analogue .

Biological Activity

1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 96654-24-9, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a molecular formula of C11H16N4O2 and a molecular weight of 236.27 g/mol. Its structure includes an ethyl and isobutyl group, which may influence its biological interactions and therapeutic potential.

1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione has been investigated for its role in inhibiting various biological pathways. Notably, it has been shown to interact with human enzymes and receptors that are crucial in cellular signaling and metabolism.

Inhibition of Enzymatic Activity

Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in methylation processes. For instance, it has been highlighted in studies as a potential inhibitor of the enzyme hDOT1L, which is involved in the methylation of histone H3 at lysine 79 (H3K79) . This inhibition can lead to alterations in gene expression and cell proliferation, particularly in leukemia cell lines characterized by MLL rearrangements.

Cytotoxicity and Cell Proliferation

In cellular assays, 1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione demonstrated a cytostatic effect rather than a cytotoxic one. This means that while it effectively halts cell proliferation, it does not induce significant apoptosis (programmed cell death) . Such properties make it an attractive candidate for further development as a therapeutic agent with potentially fewer side effects compared to traditional chemotherapeutics.

Affinity for Receptors

The compound's affinity for various receptors has also been explored. It shows promise as a multitarget drug candidate due to its interaction with dopamine receptors and potential inhibition of monoamine oxidase (MAO) . These interactions suggest that it could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter levels.

Case Studies and Experimental Data

Several studies have focused on the biological activity of 1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione. Key findings include:

  • Enzymatic Inhibition : Inhibition studies revealed that the compound can significantly reduce H3K79 methylation levels in MLLr cells with an IC50 value comparable to established inhibitors .
  • Microsomal Stability : The stability of the compound when exposed to liver microsomes was evaluated. It showed improved half-life compared to other similar compounds, suggesting better metabolic stability which is crucial for therapeutic efficacy .

Comparative Data Table

Compound IC50 (nM) Effect on Cell Proliferation Stability
1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione~4.7CytostaticIncreased half-life
EPZ-4777~3.4Induces apoptosisLow stability
EPZ-5676~0.4Induces apoptosisLow stability

Q & A

Q. What are the optimized synthetic routes for 1-ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of precursor molecules (e.g., pyrimidine derivatives) under controlled conditions. For example:

  • Step 1: Catalytic reduction of nitroso intermediates (e.g., 6-amino-1,3-diethyl-5-nitroso-1H-pyrimid-2,4-dione) using hydrogen gas and palladium catalysts .
  • Step 2: Acetylation of intermediates with acetic anhydride to protect reactive amino groups.
  • Step 3: Cyclization under basic conditions (e.g., NaOH/EtOH) to form the purine core.

Critical Parameters:

  • Temperature: Optimal cyclization occurs at 80–100°C; higher temperatures risk decomposition.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to protic solvents.
  • Catalyst Loading: Pd/C (5–10 wt%) balances cost and yield (typical yield: 60–75%, purity >90% via HPLC) .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Key signals include ethyl (δ 1.2–1.4 ppm, triplet) and isobutyl (δ 0.9–1.1 ppm, doublet) protons. Aromatic protons in the purine ring appear at δ 7.8–8.2 ppm.
    • 13C NMR: Carbonyl groups (C2 and C6) resonate at δ 155–160 ppm, while alkyl carbons appear at δ 10–30 ppm .
  • X-ray Crystallography: Resolves bond lengths (e.g., C8-N9: 1.34 Å) and confirms stereochemistry. Requires high-purity crystals grown via slow evaporation in ethanol .
  • Mass Spectrometry: ESI-MS in positive mode shows [M+H]+ at m/z 279.2 (calculated for C11H17N4O2+) .

Advanced Research Questions

Q. What are the mechanistic implications of this compound’s interaction with adenosine deaminase (ADA), and how can conflicting kinetic data be resolved?

Methodological Answer:

  • Enzyme Inhibition Studies:
    • Assay Design: Use UV-Vis spectroscopy to monitor ADA activity via hypoxanthine formation (λ = 265 nm). IC50 values are determined under varying substrate concentrations .
    • Contradictory Data: Discrepancies in IC50 (e.g., 2 µM vs. 8 µM) may arise from assay pH (optimal: 7.4) or competing ions (e.g., Cl– interferes with active-site binding). Validate via isothermal titration calorimetry (ITC) to measure binding affinity directly .
  • Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses. The ethyl-isobutyl moiety sterically clashes with ADA’s hydrophobic pocket, reducing inhibition efficacy compared to smaller substituents .

Q. How does the compound’s stability vary under physiological vs. accelerated degradation conditions, and what analytical methods validate degradation pathways?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic Conditions (0.1 M HCl, 40°C): Hydrolysis of the purine ring occurs, generating 6-oxo derivatives (LC-MS confirmation).
    • Oxidative Stress (3% H2O2): N7 methylation increases susceptibility to oxidation, forming N-oxide byproducts (HPLC retention time shift: 12.3 min → 10.8 min) .
  • Accelerated Stability Testing:
    • ICH Guidelines: Store samples at 40°C/75% RH for 6 months. Monitor degradation via UPLC-PDA; accept ≤5% impurity .

Q. What computational strategies improve the predictive accuracy of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction:
    • Software: Use SwissADME or ADMETLab 2.0 to estimate logP (calculated: 1.8), solubility (≈2.1 mg/mL), and CYP450 inhibition.
    • Limitations: Overprediction of BBB permeability due to the isobutyl group’s hydrophobicity. Validate with in vitro Caco-2 cell assays .
  • Metabolite Prediction:
    • Phase I Metabolism: CYP3A4-mediated hydroxylation at the ethyl chain (major metabolite: C9H15N4O3+) .

Key Research Gaps

  • Contradictory Bioactivity Data: Resolve discrepancies in enzyme inhibition assays using orthogonal methods (e.g., SPR vs. ITC).
  • In Vivo Correlations: Limited pharmacokinetic data in animal models; prioritize rodent studies with LC-MS/MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.